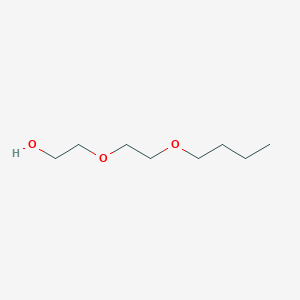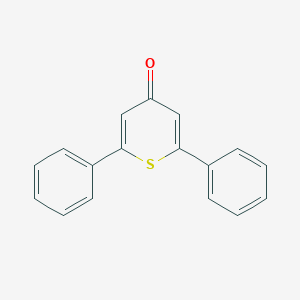
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known as Clomazone, is a widely used herbicide that belongs to the family of pyrazolones. It is used to control broadleaf and grassy weeds in various crops such as soybean, cotton, corn, and peanuts. Clomazone was first introduced in the market in the 1980s and has since gained popularity due to its effectiveness and low toxicity.
作用機序
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one inhibits the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. The inhibition of carotenoid biosynthesis leads to the death of the plant. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is absorbed by the plant through the roots and leaves and is translocated to the site of action.
Biochemical and physiological effects:
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and soil microorganisms. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has also been shown to have a short half-life in the environment, which reduces its potential for bioaccumulation.
実験室実験の利点と制限
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a useful tool for studying plant physiology and herbicide resistance in weeds. It is relatively easy to apply and has a low cost. However, its effectiveness can vary depending on the weed species and environmental conditions. Additionally, 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be toxic to some non-target organisms, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. One area of interest is the development of new formulations that can improve its effectiveness and reduce its impact on the environment. Another area of research is the study of 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one resistance in weeds and the development of new strategies for weed control. Finally, there is a need for more research on the potential impact of 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one on soil microorganisms and its potential to leach into groundwater.
合成法
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be synthesized by reacting 2-chloro-6-methylphenylhydrazine with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and sodium acetate to yield 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling various weed species, including Palmer amaranth and waterhemp. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has also been studied for its impact on soil microorganisms and its potential to leach into groundwater.
特性
CAS番号 |
117-23-7 |
|---|---|
製品名 |
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one |
分子式 |
C11H11ClN2O |
分子量 |
222.67 g/mol |
IUPAC名 |
2-(2-chloro-6-methylphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7-4-3-5-9(12)11(7)14-10(15)6-8(2)13-14/h3-5H,6H2,1-2H3 |
InChIキー |
PEHCLPGYMNFIOV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC=C2Cl)C |
正規SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC=C2Cl)C |
その他のCAS番号 |
117-23-7 |
同義語 |
2-(2-chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



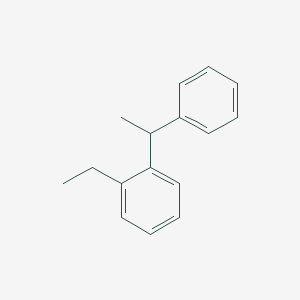
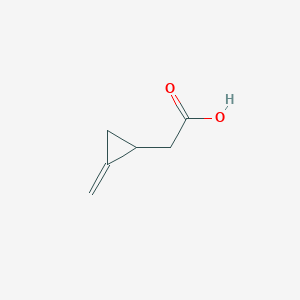
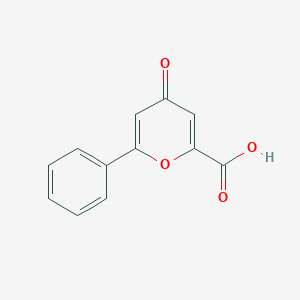


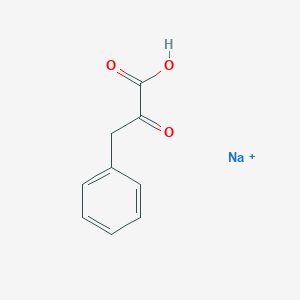
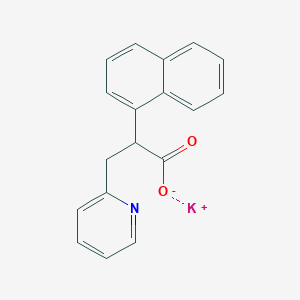
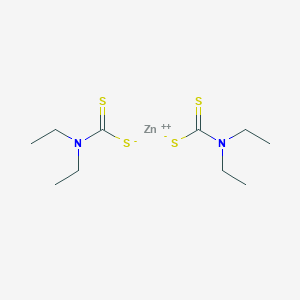

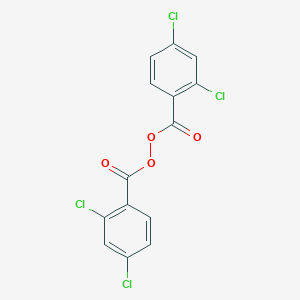
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
